

Understanding the Binding Mode of Potent Cyp51 Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	Cyp51-IN-16	
Cat. No.:	B12363438	Get Quote

Disclaimer: The following technical guide provides an in-depth overview of the binding mode of potent inhibitors to Cytochrome P450 51 (Cyp51). Extensive searches did not yield specific information for a compound designated "Cyp51-IN-16." Therefore, this document focuses on the binding characteristics of well-documented, potent, and functionally irreversible inhibitors of human Cyp51, drawing from recent advancements in the field to provide a representative understanding for researchers, scientists, and drug development professionals.

Introduction to Cytochrome P450 51 (Cyp51)

Cytochrome P450 51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in eukaryotes.[1][2] It catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, a vital step in the production of cholesterol in mammals and ergosterol in fungi.[3][4] This essential role makes Cyp51 a major target for antifungal agents and a prospective target for cholesterol-lowering drugs.[1][5] While microbial Cyp51 enzymes are effectively inhibited by azole drugs, the human ortholog has shown high intrinsic resistance to inhibition, presenting a challenge for drug development.[1][2]

The Cyp51 reaction is a complex, three-step process, with each step requiring a molecule of oxygen and two reducing equivalents from NADPH.[5] The enzyme is a cysteine-coordinated hemoprotein that cleaves molecular oxygen, inserting one oxygen atom into the substrate.[6]

The "Butterfly-like" Binding Mode of Potent Human Cyp51 Inhibitors



Recent structural studies of potent, functionally irreversible inhibitors of human Cyp51 have revealed a unique "butterfly-like" binding mode within the enzyme's active site.[1] This mode is characterized by the binding of two inhibitor molecules. One molecule coordinates with the catalytic heme iron via its azole ring, a common feature for azole-based Cyp51 inhibitors. The second inhibitor molecule is positioned near the substrate entrance channel, with its biphenyl arm protruding from this entrance.[1]

This dual-molecule binding is thought to contribute to the potent and functionally irreversible inhibition observed with these compounds.[1] Molecular modeling suggests that the formation of intermolecular hydrogen bonds between the two inhibitor molecules, as well as with protein residues such as Y107, may be responsible for the strong inhibitory effect.[1] This contrasts with weaker inhibitors, which are more easily displaced by the substrate.[7]

Quantitative Data on Cyp51 Inhibitors

The following tables summarize key quantitative data for various Cyp51 inhibitors, providing a basis for comparison of their potency and binding characteristics.

Table 1: Binding Affinity (Kd) of Selected Inhibitors to Cyp51

Inhibitor	Cyp51 Ortholog	Apparent Kd (μM)	Reference
VFV	Human	0.09	[7]
Ketoconazole	Human	0.07	[7]
Itraconazole	Human	1.29	[7]
Voriconazole	Human	2.53	[7]
VNI	Human (WT)	4.7	[1]
VNI	Human (T318I mutant)	0.4	[1]
Fluconazole	Candida albicans	0.047	[8]
Itraconazole	Candida albicans	0.010 - 0.026	[8]

Table 2: Inhibitory Concentration (IC50) of Selected Inhibitors



Inhibitor	Cyp51 Ortholog	IC50 (μM)	Assay Conditions	Reference
VNI	Human (WT)	>25	1-hour reaction, I/E = 50/1	[1]
Fluconazole	Candida albicans	1.2 - 1.3	Reconstitution assay	[8]
Itraconazole	Candida albicans	1.2 - 1.3	Reconstitution assay	[8]

Table 3: Crystallographic Data for Human Cyp51 in Complex with a Potent Inhibitor (Compound 10)

Parameter	Value	Reference
PDB Code	Not provided	[1]
Resolution (Å)	2.80	[1]
Space Group	14	[1]
Molecules per Asymmetric Unit	2	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of Cyp51 inhibitors are provided below.

4.1. Recombinant Cyp51 Expression and Purification

A truncated version of human Cyp51, with the N-terminal membrane anchor replaced by a MAKKTSSKGKL fragment, is expressed in E. coli.[1] The protein is purified from bacterial membranes using a two-step chromatography process:

 Affinity Chromatography: The cell lysate is loaded onto a Ni²⁺-NTA agarose column. The column is washed, and the protein is eluted.



 Cation Exchange Chromatography: The eluate from the affinity column is further purified on a CM Sepharose column.[1] For co-crystallization experiments with inhibitors, a solution of the inhibitor (e.g., 10 μM of compound 10) is added to all buffers during this stage.[1] The P450 concentration is determined from reduced CO-binding spectra.[9]

4.2. Cyp51 Ligand Binding Assay (Spectral Titration)

Ligand binding is monitored by observing changes in the Soret peak of the P450 heme iron upon ligand addition.[1]

- A solution of purified Cyp51 (e.g., $0.5 \mu M$) in a suitable buffer is placed in an optical path length cuvette.
- The inhibitor is titrated into the solution from a stock solution (e.g., 0.2 mM in DMSO).
- The spectral changes are recorded, specifically the red shift in the Soret band maximum (from ~417 nm to 421-425 nm for inhibitor binding) or a blue shift (to ~393 nm for substrate binding).[1]
- The dissociation constant (Kd) is calculated by fitting the hyperbolic data of the ligand-induced absorbance changes versus the ligand concentration to the Morrison (quadratic) equation using software such as GraphPad Prism.[1]

4.3. Reconstituted Cyp51 Activity Assay (Inhibition Assay)

The inhibitory effect of compounds on Cyp51's catalytic activity is determined in a reconstituted system.[9]

- The standard reaction mixture contains Cyp51 (e.g., 1 μM), its redox partner cytochrome
 P450 reductase (CPR) (e.g., 2 μM), and a radiolabeled substrate (e.g., 50 μM lanosterol).[6]
 [9]
- The inhibitor is added at varying concentrations.
- The reaction is initiated by the addition of NADPH (e.g., 100 μM).[9]
- After incubation (e.g., 1 hour at 37°C), the reaction is stopped, and the sterols are extracted.



• The products are analyzed by reverse-phase HPLC with a β-RAM detector to quantify substrate conversion and determine the extent of inhibition.[9]

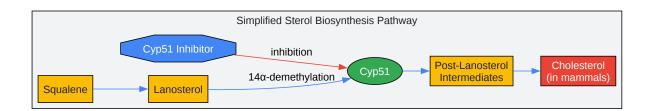
4.4. X-ray Crystallography

To determine the three-dimensional structure of the Cyp51-inhibitor complex:

- The purified Cyp51-inhibitor complex (e.g., 300 μM) is pre-incubated with a detergent (e.g., 15 mM deoxycholic acid) and a reducing agent (e.g., 5.5 mM TCEP).[1]
- Crystals are grown using the hanging drop vapor diffusion method at 16°C.[1]
- Diffraction data are collected from the crystals, and the structure is solved and refined to yield the final atomic coordinates.[1]

Visualizations

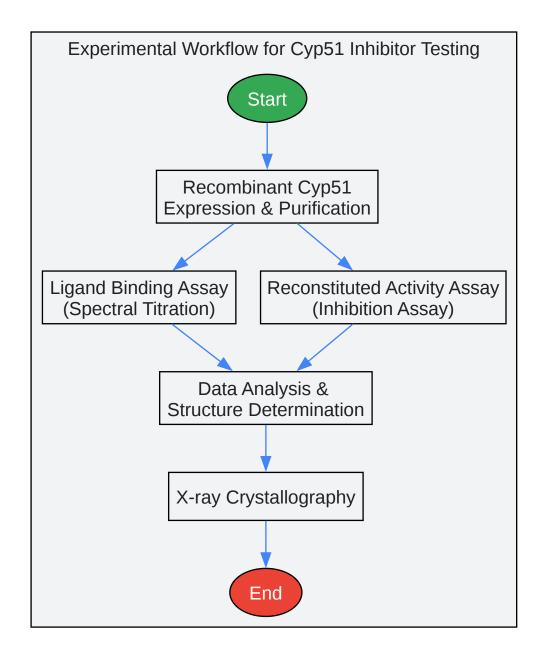
The following diagrams illustrate key pathways and workflows related to the study of Cyp51 inhibitors.



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Caption: Simplified sterol biosynthesis pathway highlighting the role of Cyp51.





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Caption: A typical experimental workflow for testing Cyp51 inhibitors.

Caption: The "butterfly-like" binding of two inhibitor molecules in the Cyp51 active site.

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